(3,4-Dimethylphenyl)methanethiol (3,4-Dimethylphenyl)methanethiol
Brand Name: Vulcanchem
CAS No.: 4496-95-1
VCID: VC3013829
InChI: InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3
SMILES: CC1=C(C=C(C=C1)CS)C
Molecular Formula: C9H12S
Molecular Weight: 152.26 g/mol

(3,4-Dimethylphenyl)methanethiol

CAS No.: 4496-95-1

Cat. No.: VC3013829

Molecular Formula: C9H12S

Molecular Weight: 152.26 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethylphenyl)methanethiol - 4496-95-1

Specification

CAS No. 4496-95-1
Molecular Formula C9H12S
Molecular Weight 152.26 g/mol
IUPAC Name (3,4-dimethylphenyl)methanethiol
Standard InChI InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3
Standard InChI Key ZELNMWPKGYYFIQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CS)C
Canonical SMILES CC1=C(C=C(C=C1)CS)C

Introduction

(3,4-Dimethylphenyl)methanethiol, with the molecular formula C₉H₁₂S, is an organic compound that belongs to the class of thiols. It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 4, and a methanethiol group attached to the phenyl ring. This compound is also known by its PubChem CID 57503692 and has a molecular weight of 152.26 g/mol .

Synthesis and Applications

While specific synthesis methods for (3,4-Dimethylphenyl)methanethiol are not detailed in the available literature, thiols are generally synthesized through reactions involving alkyl halides and hydrogen sulfide or by reducing sulfides. This compound might be used in various chemical reactions due to its thiol group, which is highly reactive.

Safety and Handling

Handling (3,4-Dimethylphenyl)methanethiol requires caution due to its potential for causing skin and eye irritation and its unpleasant odor. It is advisable to use protective equipment and work in a well-ventilated area.

Data Table

PropertyValueReference
Molecular FormulaC₉H₁₂S
Molecular Weight152.26 g/mol
InChIInChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3
InChIKeyZELNMWPKGYYFIQ-UHFFFAOYSA-N
SMILESCC1=C(C=C(C=C1)CS)C
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1

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